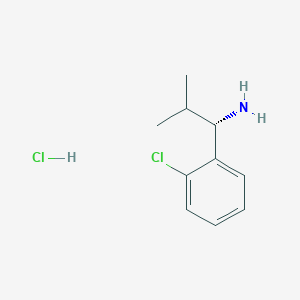
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a chlorophenyl group attached to a methylpropanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorophenylacetone.
Reductive Amination: The 2-chlorophenylacetone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is then resolved using chiral resolution techniques to obtain the (s)-enantiomer.
Hydrochloride Formation: Finally, the (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
Oxidation: Formation of 2-chlorophenylacetone or 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorophenylethanol or 2-chlorophenylamine.
Substitution: Formation of various substituted chlorophenyl derivatives.
科学的研究の応用
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By modulating these neurotransmitter pathways, the compound can influence mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
- 2-Chlorophenylhydrazine hydrochloride
- 2-Chlorophenyl methylcarbamate
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural configuration and its selective interaction with monoamine neurotransmitter systems. This distinguishes it from other similar compounds that may have different pharmacological profiles and applications.
特性
分子式 |
C10H15Cl2N |
|---|---|
分子量 |
220.14 g/mol |
IUPAC名 |
(1S)-1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |
InChIキー |
GFBJTWMFXJYTLE-PPHPATTJSA-N |
異性体SMILES |
CC(C)[C@@H](C1=CC=CC=C1Cl)N.Cl |
正規SMILES |
CC(C)C(C1=CC=CC=C1Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















